An In-depth Technical Guide to 1-Dodecanol-d26: Physical Properties and Spectral Data
An In-depth Technical Guide to 1-Dodecanol-d26: Physical Properties and Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties and spectral data for the deuterated long-chain alcohol, 1-dodecanol-d26. Given the limited availability of specific experimental data for the fully deuterated (d26) isotopologue, this guide leverages data from the closely related 1-dodecanol-d25 and the non-deuterated 1-dodecanol for comparative analysis. This information is crucial for researchers utilizing deuterated compounds in metabolic studies, as internal standards, or in neutron scattering experiments.
Core Physical and Chemical Properties
The introduction of deuterium atoms into a molecule results in a slight increase in molecular weight and can subtly influence physical properties such as density, boiling point, and melting point. The following tables summarize the available quantitative data for 1-dodecanol and its deuterated analogues.
Table 1: General Properties
| Property | 1-Dodecanol | 1-Dodecanol-d25 | 1-Dodecanol-d26 |
| Molecular Formula | C₁₂H₂₆O | C₁₂HD₂₅O | C₁₂D₂₆O |
| Molecular Weight | 186.34 g/mol | 211.49 g/mol [1] | 212.49 g/mol |
| CAS Number | 112-53-8 | 160776-83-0[1] | 38086-03-2 |
Table 2: Physicochemical Properties
| Property | 1-Dodecanol | 1-Dodecanol-d25 |
| Appearance | Colorless solid or liquid[2] | Solid[1] |
| Melting Point | 22-26 °C[1][2] | 22-26 °C[1] |
| Boiling Point | 260-262 °C[1][3] | 260-262 °C[1] |
| Density | 0.833 g/mL at 25 °C[3] | 0.931 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.442[3] | 1.437[1] |
| Isotopic Purity | N/A | 98 atom % D[1] |
Spectral Data and Analysis
Spectral analysis is essential for confirming the identity and purity of 1-dodecanol-d26. The following sections provide expected spectral characteristics and data for the non-deuterated analogue for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In a fully deuterated compound like 1-dodecanol-d26, the proton NMR spectrum is expected to be silent, with the exception of a residual solvent peak and a small peak corresponding to the non-deuterated hydroxyl proton (-OH), if present. For 1-dodecanol-d25, a singlet corresponding to the single remaining proton on the alkyl chain would be observed.
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²H NMR (Deuterium NMR): This is the most informative NMR technique for 1-dodecanol-d26. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR. The spectrum would show signals corresponding to the various deuterated methylene (-CD₂-) groups and the terminal methyl (-CD₃) group.
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¹³C NMR: The ¹³C NMR spectrum of 1-dodecanol-d26 will show signals for each of the 12 carbon atoms. The coupling between carbon and deuterium (C-D coupling) will result in multiplets for each carbon signal, with the multiplicity determined by the number of attached deuterium atoms (a triplet for -CD₂- and a septet for -CD₃-).
Table 3: Comparative ¹H NMR Data for 1-Dodecanol
| Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | ~0.88 | Triplet |
| -(CH₂)₉- | ~1.26 | Multiplet |
| -CH₂-CH₂OH | ~1.57 | Quintet |
| -CH₂OH | ~3.64 | Triplet |
| -OH | Variable | Singlet (broad) |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of 1-dodecanol-d26. The molecular ion peak ([M]⁺) will be observed at m/z corresponding to the molecular weight of the deuterated compound.
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Expected Molecular Ion Peak ([M]⁺): For C₁₂D₂₆O, the expected monoisotopic mass is approximately 212.36 Da.
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Fragmentation Pattern: The fragmentation pattern will be similar to that of 1-dodecanol, with characteristic losses of water (D₂O) and alkyl fragments. However, the fragment ions will have masses corresponding to their deuterated composition. For example, the loss of a deuterated methyl radical (•CD₃) would result in a fragment at [M-18]⁺.
Infrared (IR) Spectroscopy
The IR spectrum of 1-dodecanol-d26 will show characteristic absorptions for C-D bonds, which are shifted to lower wavenumbers compared to C-H bonds.
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C-D Stretching: The C-D stretching vibrations are typically observed in the range of 2100-2250 cm⁻¹. This is a significant shift from the C-H stretching region (2850-3000 cm⁻¹).
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O-H/O-D Stretching: The O-H stretching band, if present from the non-deuterated hydroxyl group, appears as a broad absorption around 3200-3600 cm⁻¹. If the hydroxyl group is deuterated (O-D), this band will shift to approximately 2400-2700 cm⁻¹.
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Other Vibrations: C-O stretching and CH₂/CD₂ bending and rocking vibrations will also be present in the fingerprint region.
Table 4: Key IR Absorption Bands for 1-Dodecanol
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H | 3200-3600 (broad) | Stretching |
| C-H (sp³) | 2850-2960 | Stretching |
| C-O | 1050-1150 | Stretching |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of deuterated long-chain alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H, ²H, and ¹³C NMR spectra to confirm the structure and isotopic labeling of 1-dodecanol-d26.
Methodology:
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Sample Preparation:
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Dissolve 5-10 mg of 1-dodecanol-d26 in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry 5 mm NMR tube.
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Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.
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Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
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For ¹H and ¹³C NMR, the instrument is locked onto the deuterium signal of the solvent. For ²H NMR, the lock is turned off.
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Shim the magnetic field to achieve optimal homogeneity.
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Data Acquisition:
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¹H NMR: Acquire a standard one-dimensional proton spectrum. The number of scans can be minimal due to the expected absence of proton signals from the alkyl chain.
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²H NMR: Tune the probe to the deuterium frequency. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shift axis should be referenced relative to a known standard.
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required to obtain a good signal-to-noise ratio.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the isotopic enrichment of 1-dodecanol-d26.
Methodology:
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Sample Preparation:
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Prepare a dilute solution of 1-dodecanol-d26 in a volatile organic solvent (e.g., methanol, acetonitrile).
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Instrumentation:
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Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
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Data Acquisition:
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Introduce the sample into the mass spectrometer.
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Acquire a full scan mass spectrum over a relevant m/z range to observe the molecular ion peak.
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If fragmentation analysis is desired, perform tandem mass spectrometry (MS/MS) on the molecular ion.
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Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational modes of 1-dodecanol-d26, particularly the C-D stretching frequencies.
Methodology:
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Sample Preparation:
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As 1-dodecanol-d26 is a solid at room temperature, it can be analyzed as a thin film or a KBr pellet.
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Thin Film: Melt a small amount of the sample between two salt plates (e.g., NaCl or KBr).
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KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a transparent pellet.
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Instrumentation:
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Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Obtain a background spectrum of the empty sample compartment.
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Place the sample in the spectrometer and acquire the sample spectrum.
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The final spectrum is the ratio of the sample spectrum to the background spectrum.
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